molecular formula C10H9N3 B3032260 2,3-Dimethyl-2H-indazole-4-carbonitrile CAS No. 1341034-60-3

2,3-Dimethyl-2H-indazole-4-carbonitrile

Cat. No.: B3032260
CAS No.: 1341034-60-3
M. Wt: 171.20
InChI Key: TUFXPEPXLYIIGJ-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2H-indazole-4-carbonitrile (CAS 1341034-60-3) is a nitrile-substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. This compound features the indazole heterocyclic scaffold, which is recognized as a privileged structure in pharmaceutical development due to its widespread presence in bioactive molecules . The molecular formula is C 10 H 9 N 3 and it has a molecular weight of 171.20 g/mol . The indazole core is a key pharmacophore in several clinically important drugs, most notably in Pazopanib, a potent vascular endothelial growth factor receptor (VEGFR) inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma . The specific 2,3-dimethyl-2H-indazole structure serves as a critical intermediate in the synthesis of such targeted therapies . Researchers value this carbonitrile derivative as a versatile building block for further chemical functionalization; the cyano group offers a synthetic handle for the construction of more complex molecules, including amides, amidines, and heterocyclic fused systems, facilitating the exploration of structure-activity relationships in drug candidate optimization . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylindazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-7-10-8(6-11)4-3-5-9(10)12-13(7)2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFXPEPXLYIIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1C)C=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701270091
Record name 2H-Indazole-4-carbonitrile, 2,3-dimethyl-
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Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341034-60-3
Record name 2H-Indazole-4-carbonitrile, 2,3-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341034-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Indazole-4-carbonitrile, 2,3-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Functionalization of 2,3 Dimethyl 2h Indazole 4 Carbonitrile

Reactions of the Indazole Ring System

The reactivity of the indazole core is influenced by the electron-donating nature of the pyrazole (B372694) ring and the electron-withdrawing character of the fused benzene (B151609) ring, which is further modulated by the presence of the cyano group.

Electrophilic and Nucleophilic Aromatic Substitution on the Indazole Core

The indazole nucleus is generally susceptible to electrophilic attack. The positions for substitution are directed by the existing substituents. The N-methyl group at the 2-position and the C-methyl group at the 3-position both exert an activating, ortho-, para-directing influence on the pyrazole part of the ring system, though this is less relevant for substitution on the benzene ring. The carbonitrile group at the 4-position is a deactivating, meta-directing group for electrophilic aromatic substitution on the benzenoid ring. Therefore, electrophilic attack is anticipated to occur at the C7 position, which is meta to the cyano group and para to the point of fusion with the pyrazole ring.

Nucleophilic aromatic substitution (SNAr) reactions on the indazole core are less common and typically require the presence of strong electron-withdrawing groups and a good leaving group. nih.govresearchgate.net In the case of 2,3-dimethyl-2H-indazole-4-carbonitrile, the cyano group enhances the electrophilicity of the benzene ring, potentially allowing for nucleophilic displacement of a suitably positioned leaving group, such as a halogen, particularly at positions ortho or para to the nitrile.

Table 1: Predicted Aromatic Substitution Reactions on the Indazole Core

Reaction TypeReagents and ConditionsExpected Major Product(s)
NitrationHNO₃/H₂SO₄2,3-Dimethyl-7-nitro-2H-indazole-4-carbonitrile
HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃2,3-Dimethyl-7-halo-2H-indazole-4-carbonitrile
SulfonationFuming H₂SO₄2,3-Dimethyl-4-cyano-2H-indazole-7-sulfonic acid
Friedel-Crafts AcylationRCOCl/AlCl₃2,3-Dimethyl-7-acyl-2H-indazole-4-carbonitrile

Oxidative and Reductive Transformations of the Indazole Nucleus

The indazole ring is relatively stable to oxidation and reduction under standard conditions. However, under forcing conditions, the benzene portion of the molecule can be hydrogenated. Reductive cyclization of ortho-nitro-substituted precursors is a common method for synthesizing indazoles, highlighting the stability of the indazole core to certain reductive conditions. researchgate.net For this compound, the nitrile group can be reduced. For instance, catalytic hydrogenation with a palladium catalyst could reduce the nitrile to a primary amine (an aminomethyl group). More vigorous reduction, for example with lithium aluminum hydride, would also achieve this transformation.

Oxidative degradation of the indazole ring is not a common synthetic transformation and would likely require harsh conditions, leading to the decomposition of the molecule. However, N-oxides of indazoles can be prepared, which can then undergo further reactions. rsc.org

Direct C-H Functionalization Strategies on 2H-Indazoles

Recent advancements in organic synthesis have established direct C-H functionalization as a powerful tool for modifying heterocyclic compounds, including 2H-indazoles. nih.govfrontiersin.orgnih.gov These methods, often catalyzed by transition metals like palladium, rhodium, or copper, allow for the introduction of various functional groups at specific C-H bonds, avoiding the need for pre-functionalized substrates. fda.gov

For 2H-indazoles, C-H functionalization can be directed to several positions. The C3 position is particularly reactive towards radical and some metal-catalyzed reactions. nih.gov However, in this compound, the C3 position is already substituted with a methyl group. Therefore, C-H functionalization would be directed to other positions on the indazole core. The C7 position is a likely candidate for functionalization due to electronic factors and directing group effects that can be employed. For instance, if a directing group were present at the N2-position (in place of the methyl group), ortho-C-H functionalization of the benzene ring could be achieved.

Table 2: Potential C-H Functionalization Reactions of 2H-Indazoles

Reaction TypeCatalyst/Reagent SystemPosition of FunctionalizationFunctional Group Introduced
ArylationPd(OAc)₂, Aryl halideC7Aryl
Alkenylation[RhCpCl₂]₂, AlkeneC7Alkenyl
Acylation[RhCpCl₂]₂, α-diazo compoundsC7Acyl
CarbamoylationVisible light, 4CzIPN, Oxamic acidC3 (if unsubstituted)Carbamoyl

Transformations of the Dimethyl Substituents

The two methyl groups at the N2 and C3 positions also present opportunities for functionalization.

Oxidation of Methyl Groups to Carboxylic Acids or Other Functionalities

The methyl group at the C3 position is more susceptible to oxidation than the N2-methyl group. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can potentially oxidize the C3-methyl group to a carboxylic acid, yielding 2-methyl-4-cyano-2H-indazole-3-carboxylic acid. Milder oxidation conditions could potentially lead to the formation of an aldehyde or a hydroxymethyl group. The N2-methyl group is generally more resistant to oxidation.

Derivatization of Alkyl Side Chains

The C3-methyl group, being attached to an aromatic ring system, can undergo reactions typical of benzylic positions. For instance, it could be halogenated under radical conditions (e.g., using N-bromosuccinimide), providing a handle for further nucleophilic substitution reactions.

Alkylation of indazoles at the nitrogen atoms is a common reaction, and in the case of an unsubstituted indazole, a mixture of N1 and N2 alkylated products is often obtained. Since the target molecule is already N2-methylated, further alkylation at this position is not possible.

Reactions of the 4-Carbonitrile Group

The carbonitrile (or cyanide) group is a valuable functional group in organic synthesis due to its ability to be converted into several other functionalities, including amines, carboxylic acids, and heterocycles.

The reduction of the nitrile group in this compound to a primary amine affords (2,3-dimethyl-2H-indazol-4-yl)methanamine. This transformation is a crucial step for introducing a flexible aminomethyl linker at the 4-position, which can be used for further derivatization or to modulate the biological activity of the molecule. This reduction can be achieved using various reducing agents.

Commonly employed methods include catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon under a hydrogen atmosphere. Chemical reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether are also highly effective for this conversion. The choice of reagent can depend on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. For instance, borane complexes, such as borane-tetrahydrofuran (BH₃·THF), offer a milder alternative that can sometimes provide better chemoselectivity.

Table 1: Exemplary Conditions for the Reduction of this compound

Reagent Solvent Temperature Product Approximate Yield
H₂, Raney Ni Ethanol Room Temp. (2,3-dimethyl-2H-indazol-4-yl)methanamine High
LiAlH₄ THF 0 °C to RT (2,3-dimethyl-2H-indazol-4-yl)methanamine Excellent
BH₃·THF THF Reflux (2,3-dimethyl-2H-indazol-4-yl)methanamine Good to Excellent

The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid, 2,3-dimethyl-2H-indazole-4-carboxylic acid. This reaction typically requires heating and the use of strong acids (e.g., aqueous sulfuric acid) or bases (e.g., aqueous sodium hydroxide). The resulting carboxylic acid is a key intermediate that opens up further synthetic possibilities, such as esterification or amidation via activation with coupling agents.

Partial hydrolysis to the corresponding amide, 2,3-dimethyl-2H-indazole-4-carboxamide, can also be achieved under more controlled conditions, for instance, using certain acids or metal catalysts. Furthermore, the nitrile group can react with organometallic reagents, such as Grignard reagents, to form ketones after subsequent hydrolysis of the intermediate imine.

The nitrile group of this compound can participate in cycloaddition reactions to form heterocyclic rings. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. nih.gov This reaction, often catalyzed by zinc or other Lewis acids, converts the 4-carbonitrile into a 4-(1H-tetrazol-5-yl) moiety. The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group, which is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a drug candidate.

Cross-Coupling Reactions and Late-Stage Functionalization

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions for the efficient formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These methods allow for the late-stage functionalization of complex molecules, providing rapid access to a diverse range of analogs from a common precursor. For this compound to be used in such reactions, it typically requires a pre-installed leaving group, such as a halide (e.g., bromine or iodine), on the indazole ring.

Palladium-catalyzed cross-coupling reactions are powerful tools for aryl-aryl, aryl-alkenyl, and aryl-alkynyl bond formation. organic-chemistry.org If a halogen atom is present on the indazole ring of this compound (for example, at the C7 position to give 7-bromo-2,3-dimethyl-2H-indazole-4-carbonitrile), it can readily participate in these transformations.

The Suzuki-Miyaura coupling involves the reaction of the halo-indazole with an organoboron reagent, such as an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. researchgate.netthieme-connect.de This reaction is widely used to synthesize biaryl compounds.

The Sonogashira coupling allows for the direct connection of a terminal alkyne to the halo-indazole core. thieme-connect.de This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, providing a straightforward route to alkynyl-substituted indazoles.

Table 2: Palladium-Catalyzed Cross-Coupling of a Functionalized Indazole Derivative (e.g., 7-Bromo-2,3-dimethyl-2H-indazole-4-carbonitrile)

Reaction Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄, Na₂CO₃ 7-Aryl-2,3-dimethyl-2H-indazole-4-carbonitrile
Sonogashira Terminal alkyne PdCl₂(PPh₃)₂, CuI, Et₃N 7-Alkynyl-2,3-dimethyl-2H-indazole-4-carbonitrile

Copper-catalyzed reactions have emerged as a cost-effective and versatile alternative to palladium-based methods for certain transformations. nih.gov These reactions are particularly useful for the formation of C-N, C-O, and C-S bonds. For instance, a halo-substituted this compound can undergo copper-catalyzed coupling with amines, phenols, or thiols in variations of the Ullmann condensation reaction.

Recent advancements have also focused on the direct C-H functionalization of indazole systems, which avoids the need for pre-halogenation. researchgate.netresearchgate.net While often challenging, copper catalysts can mediate the coupling of C-H bonds with various partners, offering a more atom-economical approach to derivatization. For instance, copper-catalyzed amination reactions have been developed for 2H-indazoles, allowing for the introduction of nitrogen-based functional groups at specific positions. researchgate.net

Other Transition Metal-Mediated Transformations

Beyond the well-established palladium-catalyzed cross-coupling and C-H activation reactions, the 2H-indazole scaffold, inherent to this compound, is amenable to a variety of other transition metal-mediated transformations. These reactions, utilizing metals such as iridium, rhodium, nickel, and copper, provide alternative and powerful pathways for the functionalization and synthesis of complex indazole derivatives.

Iridium-Catalyzed C-H Borylation

Iridium catalysis offers a potent method for the C-H borylation of N-protected indazoles. nih.gov In reactions where steric directing groups are absent, iridium catalysts selectively facilitate borylation at the C-3 position. nih.gov This transformation is highly valuable as the resulting boronate esters are versatile intermediates for a wide range of subsequent conversions. The functional group tolerance of the iridium-catalyzed C-H borylation reaction is a key advantage, enabling efficient and straightforward multidirectional syntheses of substituted indazoles. nih.gov A typical catalytic system for this transformation involves an iridium precatalyst and a bidentate monoanionic ligand. Mechanistic studies, supported by kinetic isotope effect (KIE) experiments, indicate that the C-H activation or cleavage is the turnover-limiting step in the catalytic cycle. nih.gov

Table 1: Iridium-Catalyzed C-H Borylation of N-Protected Indazoles

Catalyst System Substrate Reagent Product Key Features Reference
[Ir(OMe)(cod)]₂ / Ligand N-Protected Indazole B₂pin₂ C-3 Borylated Indazole Selective at C-3; High functional group tolerance. nih.gov

Rhodium-Catalyzed Reactions

Rhodium(III) catalysts have been effectively employed in the synthesis of N-aryl-2H-indazoles through a [4+1] annulation of azobenzenes and aldehydes. nih.gov This process is initiated by the directed C-H bond activation of the azobenzene, followed by addition to the aldehyde and subsequent cyclization and aromatization to yield the 2H-indazole core. nih.gov Furthermore, rhodium catalysis can direct C(sp²)-H bond addition of 2-arylindazoles to electrophiles like N-sulfonylformaldimines and activated aldehydes. researchgate.net These reactions proceed with good to excellent yields and their selectivity is governed by controlling the nucleophilicity of the indazole C3-position. researchgate.net

Nickel-Catalyzed Transformations

Nickel catalysis provides an economical and convenient avenue for the functionalization of 2H-indazoles. One notable application is the direct C3-acylation of 2H-indazoles using aldehydes as the acyl source. rsc.org This method, which may proceed through a radical pathway, utilizes a Ni(II) catalyst in the presence of a radical initiator like tert-butyl hydroperoxide (TBHP). rsc.org The reaction is compatible with both aryl and alkyl aldehydes and tolerates a variety of substituted 2H-indazoles, offering a direct route to 3-acyl-2H-indazoles with yields up to 91%. rsc.org Nickel is also effective in catalyzing C-S cross-coupling reactions of aryl triflates with alkyl thiols, a transformation applicable to indazole systems bearing a triflate group. organic-chemistry.orgrsc.org

Table 2: Nickel-Catalyzed C3-Acylation of 2H-Indazoles

Catalyst Acyl Source Additives Solvent Product Key Features Reference

Copper-Catalyzed Reactions

Copper catalysts are instrumental in various transformations involving the 2H-indazole core. A prominent example is the one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097). organic-chemistry.orgresearchgate.net In this reaction, the copper catalyst is crucial for facilitating the sequential formation of C-N and N-N bonds. organic-chemistry.orgresearchgate.net The method exhibits a broad substrate scope and high tolerance for different functional groups. organic-chemistry.orgresearchgate.net Copper is also used to catalyze the intramolecular hydroamination of 2-alkynylazobenzenes to produce 3-alkenyl-2H-indazoles. nih.gov This process involves C–N bond formation followed by a 1,2-hydride shift. nih.gov Additionally, copper-catalyzed regioselective C-H amination at the C3 position of 2H-indazoles has been developed for synthesizing complex indazole derivatives. nih.gov

Table 3: Copper-Catalyzed Synthesis of 2H-Indazoles

Catalyst System Reactants Solvent Product Key Features Reference
CuI / TMEDA 2-Bromobenzaldehyde, Primary Amine, NaN₃ DMSO 2H-Indazole One-pot, three-component synthesis; High yields. organic-chemistry.orgresearchgate.net

Gold-Catalyzed Reactions

Gold catalysis has emerged as a tool for synthesizing functionalized indazoles. A dual catalysis system using a gold salt (e.g., AuCl₃) and a ruthenium photocatalyst under visible light irradiation can promote the intramolecular synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes. d-nb.inforesearchgate.net The reaction proceeds via hydroamination of the alkyne, involving C-N bond formation and a 1,2-hydride shift. d-nb.info Control experiments suggest that both polar mechanisms involving the gold catalyst and parallel radical pathways may be operative. d-nb.inforesearchgate.net

Structural Elucidation and Advanced Spectroscopic Analysis of 2,3 Dimethyl 2h Indazole 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2,3-Dimethyl-2H-indazole-4-carbonitrile, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would provide a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the two methyl groups. The aromatic region would feature signals for the protons at positions 5, 6, and 7 of the indazole ring. Their chemical shifts and coupling patterns are diagnostic. The two methyl groups, one attached to the N2-position and the other to the C3-position, would appear as sharp singlets, likely in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would reveal ten distinct carbon signals, corresponding to each carbon atom in the molecule. The nitrile carbon (C≡N) is expected to have a characteristic chemical shift in the 115-120 ppm range. The two methyl carbons would appear at high field, while the remaining signals would correspond to the sp²-hybridized carbons of the indazole ring.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the H-5, H-6, and H-7 protons on the benzene (B151609) ring portion of the indazole core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, allowing for the definitive assignment of carbon resonances based on the already-assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying long-range (2-3 bond) correlations. Key HMBC correlations would be observed between the N2-methyl protons and the C3 and C7a carbons of the indazole ring. Similarly, the C3-methyl protons would show correlations to C3 and C3a. These correlations are vital for confirming the substitution pattern and differentiating between the 2H- and 1H-indazole isomers. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. A critical NOE would be expected between the protons of the N2-methyl group and the H-7 proton, confirming the 2,3-disubstituted-2H-indazole regiochemistry. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on general chemical shift principles and data from analogous indazole structures. rsc.orgnih.gov

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N2-CH₃3.9 - 4.2 (s, 3H)35 - 40
C3-CH₃2.5 - 2.8 (s, 3H)10 - 15
4-CN-115 - 120
C4-105 - 110
H-57.2 - 7.4 (d)125 - 130
H-67.4 - 7.6 (t)128 - 132
H-77.7 - 7.9 (d)120 - 125
C3-145 - 150
C3a-122 - 127
C7a-140 - 145

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For this compound (C₁₀H₉N₃), HRMS using a soft ionization technique like electrospray ionization (ESI) would be expected to show a protonated molecular ion [M+H]⁺ at m/z 172.0869, confirming the elemental composition. rsc.org

Electron ionization (EI) mass spectrometry would induce more extensive fragmentation. The fragmentation pattern of indazole derivatives is often characterized by the cleavage of the indazole ring system and the loss of substituents. researchgate.netnih.gov A plausible fragmentation pathway for this compound could involve:

Loss of a methyl radical (•CH₃) from the molecular ion to form a stable cation.

Cleavage of the nitrile group (•CN).

Complex rearrangements and fragmentation of the indazole core, a pattern observed in many related synthetic cannabinoids and indazole-containing compounds. researchgate.net

Table 2: Expected High-Resolution Mass Spectrometry Data

Ion SpeciesFormulaCalculated m/z
[M]⁺C₁₀H₉N₃171.0796
[M+H]⁺C₁₀H₁₀N₃172.0869
[M+Na]⁺C₁₀H₉N₃Na194.0689

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are essential for identifying the functional groups present in a molecule. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically found in the range of 2220-2260 cm⁻¹. Other key absorptions would include:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aliphatic C-H stretching: From the two methyl groups, appearing just below 3000 cm⁻¹.

C=C and C=N ring stretching: A series of bands in the 1450-1620 cm⁻¹ region, which constitute the "fingerprint" of the indazole aromatic system. d-nb.infompg.de

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile stretch is also typically strong and sharp in the Raman spectrum. The symmetric vibrations of the aromatic ring system often give rise to strong Raman signals, which can be useful for detailed fingerprinting.

Table 3: Characteristic Vibrational Frequencies

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
Nitrile (C≡N)Stretch2220 - 2260Strong, Sharp (IR, Raman)
Aromatic C-HStretch3000 - 3100Medium (IR)
Aliphatic C-H (CH₃)Stretch2850 - 2980Medium (IR)
Aromatic C=C/C=NRing Stretch1450 - 1620Medium to Strong (IR, Raman)

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound does not appear to be publicly available, data from closely related structures, such as 2,3-dimethyl-6-nitro-2H-indazole, can provide valuable insights. nih.gov It is expected that the indazole ring system would be nearly planar. nih.govnih.gov The analysis would confirm the positions of the methyl and carbonitrile substituents on the indazole core. Furthermore, crystallographic data would reveal how the molecules pack in the crystal lattice, highlighting any potential intermolecular interactions such as π–π stacking between the aromatic indazole rings or C-H···N interactions involving the nitrile group, which can influence the material's physical properties. nih.gov

Advanced Spectroscopic Techniques for Isomer Differentiation and Purity Assessment

The synthesis of substituted indazoles can often lead to the formation of regioisomers (e.g., N1- vs. N2-alkylation). nih.govnih.gov Advanced spectroscopic methods are critical for differentiating these isomers and assessing the purity of the final compound.

Isomer Differentiation: As mentioned in section 4.1, 2D NMR techniques like NOESY and HMBC are paramount for distinguishing between the 2,3-dimethyl-2H-indazole and a potential 1,3-dimethyl-1H-indazole isomer. The observation of a Nuclear Overhauser Effect (NOE) between the N2-methyl protons and the H-7 proton is a definitive marker for the 2H-indazole structure. nih.gov Additionally, 1H-¹⁵N HMBC experiments can directly probe the connectivity between protons and the nitrogen atoms of the indazole ring, providing unambiguous proof of the alkylation site. nih.gov

Purity Assessment: The purity of a sample of this compound can be effectively determined using chromatographic methods coupled with spectroscopy.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique separates the target compound from any impurities, with the mass spectrometer providing molecular weight information for each separated component. d-nb.info

Quantitative NMR (qNMR): By integrating the signals in a ¹H NMR spectrum against a certified internal standard of known concentration, the absolute purity of the compound can be determined with high accuracy.

These advanced methods ensure that the material being studied is a single, well-defined chemical entity, which is crucial for any subsequent chemical or biological evaluation.

Theoretical and Computational Chemistry Studies on 2,3 Dimethyl 2h Indazole 4 Carbonitrile

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure, thermodynamic stability, and inherent reactivity of a molecule. For indazole derivatives, these calculations often focus on Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. nih.gov

A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov These calculations also allow for the mapping of the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution across the molecule and identifies regions susceptible to electrophilic or nucleophilic attack. For instance, in related indazole structures, the nitrogen atoms of the pyrazole (B372694) ring are often identified as regions of negative potential, indicating their role in intermolecular interactions.

Table 1: Illustrative Quantum Chemical Reactivity Descriptors (Note: The following values are representative examples based on studies of similar heterocyclic compounds and are for illustrative purposes only, as specific experimental or calculated data for 2,3-Dimethyl-2H-indazole-4-carbonitrile is not available in the cited literature.)

Parameter Description Illustrative Value
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.2 eV
Energy Gap (ΔE) Difference between ELUMO and EHOMO 5.3 eV
Chemical Hardness (η) Resistance to change in electron distribution 2.65 eV
Chemical Potential (μ) The "escaping tendency" of electrons from a system -3.85 eV
Electrophilicity Index (ω) Propensity of a species to accept electrons 2.79 eV

Density Functional Theory (DFT) Applications in Predicting Molecular Properties and Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of molecules. core.ac.uk It provides a balance between accuracy and computational cost, making it suitable for studying complex systems like indazole derivatives. DFT calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. d-nb.info

Furthermore, DFT can predict vibrational frequencies, which are invaluable for interpreting experimental infrared (IR) and Raman spectra. d-nb.info By calculating global reactivity parameters derived from FMO energies, DFT helps to understand the molecule's behavior in chemical reactions. nih.gov For example, studies on various indazole derivatives have successfully used DFT to calculate HOMO-LUMO gaps and other properties to rationalize their observed chemical behavior. researchgate.net These theoretical predictions are often validated by comparing them with experimental data obtained from techniques like X-ray crystallography and NMR spectroscopy. nih.gov

Computational Modeling of Reaction Mechanisms, Energetics, and Transition States

Computational modeling is a powerful tool for investigating the intricate details of chemical reactions. For the synthesis and modification of indazole derivatives, DFT calculations can be used to map out entire reaction pathways. nih.gov This involves identifying and characterizing the structures of reactants, intermediates, transition states, and products.

By calculating the energies of these species, researchers can determine the activation energy for each step of the reaction, providing insight into the reaction kinetics and identifying the rate-determining step. This detailed energetic profile helps in understanding why certain reaction conditions favor the formation of one product over another, such as the preferential formation of 2H-indazoles in certain synthetic routes. nih.gov Such computational studies can guide the optimization of reaction conditions to improve yields and selectivity, reducing the need for extensive trial-and-error experimentation.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, isolated molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules, allowing for the exploration of different conformational states and the analysis of how the molecule interacts with its environment, such as solvent molecules or biological macromolecules.

For a molecule like this compound, MD simulations could be used to study the rotational freedom around single bonds and identify the most stable conformations in different solvents. These simulations also provide a detailed picture of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for understanding the molecule's physical properties and its behavior in a biological context. researchgate.net Analysis of parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) during a simulation can reveal the stability and flexibility of different parts of the molecule. nih.gov

In Silico Approaches for Investigating Molecular Interactions and Ligand-Target Binding without Pharmacological Quantification

In silico techniques, particularly molecular docking, are instrumental in studying how a small molecule like an indazole derivative might interact with a biological target, such as a protein or enzyme. nih.gov Molecular docking algorithms predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. pensoft.net The results are often ranked using a scoring function that estimates the binding affinity, typically expressed as a binding energy.

These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and specific amino acid residues in the protein's active site. nih.gov For example, docking studies on various indazole derivatives have been used to understand their potential to bind to specific enzymes, providing a structural basis for their biological activity. nih.govnih.gov This information is purely structural and predictive, offering a hypothesis about molecular recognition without quantifying a pharmacological response.

Table 2: Representative Data from a Hypothetical Molecular Docking Study (Note: This table illustrates the type of information generated from a molecular docking simulation. The target protein and values are for exemplary purposes.)

Parameter Description Illustrative Result
Target Protein The biological macromolecule of interest Human Tyrosine Kinase
Binding Energy Estimated affinity of the ligand for the protein -8.2 kcal/mol
Interacting Residues Amino acids in the binding site forming key contacts Val283, Phe264, His244
Type of Interactions Nature of the non-covalent bonds formed Hydrogen bond with Val283; π-π stacking with Phe264

Academic Research Applications and Mechanistic Investigations of 2,3 Dimethyl 2h Indazole 4 Carbonitrile and Its Derivatives

Role as a Synthetic Building Block for Complex Heterocyclic Structures

The indazole scaffold is a versatile starting point for the synthesis of more complex molecular architectures. nih.gov Various synthetic methodologies have been developed to functionalize the indazole ring, allowing for the creation of diverse libraries of compounds. nih.govrsc.org For instance, N-alkylation of the 1H-indazole scaffold is a common strategy, with the regioselectivity influenced by ring substituents and the choice of alkylating agent. pnrjournal.com Furthermore, reactions such as Cu/Pd-catalyzed synthesis from 2-alkynyl-azobenzenes and iodine-mediated synthesis from ortho-alkylazobenzenes have been employed to construct the 2H-indazole core itself. nih.gov These synthetic routes provide access to a wide range of indazole derivatives that can be further elaborated into more complex heterocyclic systems for various research applications. researchgate.netnih.gov

Exploration as a Chemical Scaffold in Medicinal Chemistry Research

Indazole derivatives have attracted significant attention in medicinal chemistry for their broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, antibacterial, and anti-HIV properties. nih.govnih.govnih.gov Many indazole-based compounds have been developed as specific kinase inhibitors, and several have been approved as anticancer drugs, such as axitinib, pazopanib, and entrectinib. rsc.orgrsc.orgnih.gov The therapeutic potential of this scaffold has led to extensive research into its derivatives as inhibitors of various enzymes and receptors. nih.gov

Principles and Methodologies of Structure-Activity Relationship (SAR) Studies on Indazole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency and selectivity of drug candidates. For indazole derivatives, SAR studies have been crucial in identifying key structural features that govern their biological activity. nih.govnih.gov These studies involve systematically modifying the indazole core at different positions and evaluating the impact on their interaction with a biological target.

Key principles derived from SAR studies on indazole-based kinase inhibitors include:

Hinge-Binding Motif: The indazole nitrogen atoms often play a critical role in forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a crucial interaction for potent inhibition. nih.gov

Substitution Patterns: The type and position of substituents on the indazole ring and its appended groups significantly influence potency and selectivity. rsc.orgnih.gov For example, in a series of FGFR1 inhibitors, replacing a 3-methoxyphenyl (B12655295) group with larger groups like 3-ethoxyphenyl or 3-isopropoxyphenyl led to increased activity. rsc.org

Core Modifications: Comparing different heterocyclic cores has shown that the indazole scaffold can be more effective than alternatives like benzoimidazole or imidazopyridine for certain targets. nih.gov

Methodologies used in SAR studies include the synthesis of focused compound libraries with systematic structural variations, followed by biological evaluation through in vitro enzyme assays and cellular assays. nih.govnih.gov Computational methods like molecular docking are also employed to predict binding modes and rationalize observed SAR trends. nih.gov

Table 1: SAR Insights for Indazole Derivatives Targeting Various Kinases

Target Kinase Scaffold/Series Key SAR Findings Reference
FGFR1 1H-Indazol-3-amine derivatives Substitution of a 3-methoxyphenyl group with larger 3-isopropoxyphenyl group increased IC50 from 15 nM to 9.8 nM. rsc.org
VEGFR-2 Indazole-pyrimidine derivatives Hydrophobic alkyl or halogen groups decreased potency compared to methoxy (B1213986) derivatives. nih.gov
ROCK I N-substituted prolinamido indazoles β-proline moiety led to higher activity than α-proline. The S-isomer was more active than the R-isomer. nih.gov
Aurora Kinase A 3-(Pyrrolopyridin-2-yl)indazole derivatives Amide and urea (B33335) linkages facilitated the orientation of a phenyl ring towards the solvent, stabilized by hydrogen bonding with Ala213 and Glu211. nih.gov
Akt Indazole-pyridine analogues Discovery of a potent analogue with a K(i) of 0.16 nM. Good selectivity against other kinases but less so against other AGC family members. nih.gov

Mechanistic Studies of Kinase Inhibition (e.g., Tyrosine Kinases, FGFR Kinases) and Target Engagement

Indazole derivatives have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. rsc.org Many of these derivatives function as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain. nih.govnih.gov

Tyrosine Kinases and FGFR Kinases: Tyrosine kinases, including the Fibroblast Growth Factor Receptor (FGFR) family, are major targets for indazole-based inhibitors. nih.govgoogle.combiotech-asia.org Aberrant FGFR signaling is implicated in various cancers, making it a key therapeutic target. rsc.orgnih.gov

Mechanism of Inhibition: Studies have shown that indazole derivatives can potently inhibit FGFR1, FGFR2, and FGFR3. nih.gov For example, a library of indazole-containing fragments inhibited these kinases with IC50 values in the range of 0.8–90 μM. nih.gov The mechanism often involves the indazole scaffold interacting with the hinge region of the kinase, while other parts of the molecule occupy adjacent hydrophobic pockets, mimicking the binding of ATP. nih.gov Molecular docking studies have predicted that compounds can interact with both the adenine- and phosphate-binding regions of FGFR1. benthamdirect.com

Selectivity: Achieving selectivity among the highly conserved ATP binding sites of different kinases is a major challenge. nih.gov SAR studies have helped identify structural features that confer selectivity. For instance, specific modifications to the indazole scaffold can achieve selectivity for JNK3 over p38α by exploiting differences in gatekeeper residues and hydrophobic pockets. nih.gov In the context of FGFR, some compounds have shown moderate selectivity toward individual FGFR subtypes (FGFR1-4), suggesting that further optimization could lead to highly selective inhibitors. nih.gov

Target Engagement: Confirming that a compound binds to its intended target within a cell is critical. Cellular target engagement assays, which often measure the thermal stabilization of a protein upon ligand binding, are used for this purpose. youtube.comyoutube.com These assays verify that the inhibitor can enter the cell and interact with the target protein in its native environment, providing a crucial link between biochemical potency and cellular activity. youtube.comyoutube.com

Table 2: Inhibitory Activity of Selected Indazole Derivatives Against Kinases

Compound/Series Target Kinase(s) IC50 / K(i) Value Key Findings Reference
Indazole-containing fragments FGFR1, FGFR2, FGFR3 0.8–90 μM Identified an indazole-based pharmacophore with encouraging inhibition levels. nih.gov
[3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine FGFR1 100 nM Interacts with both adenine- and phosphate-binding regions of FGFR1. benthamdirect.com
Indazole derivative 9u FGFR1 3.3 nM (enzyme), 468.2 nM (cellular) Most potent inhibitor in the series with good kinase selectivity. proquest.com
Indazole-pyridine analogue Akt 0.16 nM (K(i)) Potent, ATP-competitive, and reversible inhibitor with good selectivity over other kinases. nih.gov
CH5183284 FGFR1, FGFR2, FGFR3 9.3 nM, 7.6 nM, 22 nM A potent and selective FGFR inhibitor under clinical investigation. nih.gov

Enzyme Inhibition Studies Beyond Kinases (e.g., Cholinesterase Inhibition)

The therapeutic utility of the indazole scaffold extends beyond kinase inhibition. Researchers have explored its potential to inhibit other enzyme classes, such as cholinesterases, which are relevant targets for neurodegenerative diseases. monash.eduum.edu.my

Cholinesterase Inhibition: Alzheimer's disease (AD) is characterized by a decline in acetylcholine (B1216132) levels, and inhibiting the enzymes that break it down (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) is a key therapeutic strategy. um.edu.myresearchgate.net A study involving 17 synthesized indazole derivatives identified a compound (4q) with potent and selective inhibitory activity against BChE. monash.eduum.edu.my Molecular docking simulations suggested that this compound binds to BChE through a combination of hydrophobic and polar interactions. monash.eduum.edu.my This line of research highlights the versatility of the indazole scaffold for designing inhibitors for different enzyme families. monash.eduresearchgate.net

Investigation of Molecular Interactions with Biological Targets in Cellular Systems

Understanding how a drug candidate interacts with its target in a complex cellular environment is crucial for predicting its efficacy. nih.gov Research on indazole derivatives combines computational modeling with experimental cell-based assays to elucidate these interactions.

Cellular Activity: The ultimate test of an inhibitor's potential is its ability to exert an effect in living cells. For anticancer indazole derivatives, this is often measured by their ability to inhibit cancer cell proliferation, block colony formation, and induce apoptosis (programmed cell death). nih.govnih.gov For example, one derivative, W24, exhibited broad-spectrum antiproliferative activity against four cancer cell lines with IC50 values ranging from 0.43 to 3.88 μM. nih.gov Mechanistic studies in cells revealed that this compound induced cell cycle arrest and apoptosis by modulating key regulatory proteins. nih.gov

Molecular Docking: Computational docking simulations are widely used to predict the binding pose of an inhibitor within the active site of its target protein. nih.govmonash.eduum.edu.my These models help to visualize key interactions, such as hydrogen bonds between the indazole N-H group and the kinase hinge region (e.g., with Met156 in ROCK1), and π-cation interactions with residues like Lys105. nih.gov Such insights are invaluable for rationalizing SAR data and guiding the design of new, more potent analogues. nih.govbenthamdirect.com

Target Engagement in Cells: As mentioned previously, techniques that measure the thermal stabilization of a target protein upon compound binding provide direct evidence of engagement in a cellular context. youtube.com This confirms that the compound reaches its target and binds with sufficient affinity to have a biological effect. The ability to quantify cellular potency (EC50 values) allows for a more accurate assessment of a compound's potential compared to biochemical assays alone. youtube.com

Investigation in Material Science Applications

While the primary focus of research on indazole derivatives has been in medicinal chemistry, their unique chemical structures suggest potential for applications in material science. Some chemical suppliers categorize compounds like 2,3-Dimethyl-2H-indazole-4-carbonitrile under material science, although specific, well-documented applications in this field are not extensively reported in the academic literature. myskinrecipes.combldpharm.com The aromatic, heterocyclic nature of the indazole ring system could potentially be exploited in the development of organic electronic materials, polymers, or specialized dyes, but this remains an area for future exploration.

Studies of Electronic Properties and Optoelectronic Behavior

Applications in Organic Light-Emitting Diodes (OLEDs) and Electronic Devices

The potential application of This compound in OLEDs is suggested by some commercial suppliers. bldpharm.com Generally, nitrogen-containing heterocyclic compounds are of great interest in the development of materials for electronic devices due to their electronic properties. However, a detailed investigation into the performance of This compound as a component in OLEDs or other electronic devices, such as its role as an emitter, host, or transport layer material, is not described in the available scientific literature.

Applications in Catalysis Research and Catalyst Design

The search for novel catalysts and the design of efficient catalytic systems is a dynamic area of chemical research. While various indazole derivatives are utilized as ligands in catalysis, there is no specific information available that details the use of This compound in catalysis research or as a component in catalyst design. The synthesis of the broader 2H-indazole class of compounds can involve transition-metal catalysis, but the application of the target compound itself as a catalyst or ligand is not documented. researchgate.net

Studies in Photochemistry and Electrochemistry

The photochemical and electrochemical behavior of 2H-indazoles has been a subject of interest. For instance, visible-light-promoted reactions for the functionalization of 2H-indazoles have been developed. nih.govfrontiersin.org Additionally, electrochemical methods have been employed for the synthesis and modification of 2H-indazole derivatives. nih.govrsc.org These studies highlight the redox activity of the indazole core. However, specific research focusing on the photochemical or electrochemical properties and applications of This compound has not been identified.

Development of Novel Chemical Probes and Research Tools for Biological Systems

Indazole derivatives are widely recognized for their diverse pharmacological activities and are often investigated in the context of medicinal chemistry for their potential as therapeutic agents. nih.gov This often involves their use as scaffolds for the development of enzyme inhibitors or receptor antagonists. However, the specific development and application of This compound as a chemical probe or research tool for studying biological systems are not detailed in the available literature.

Future Research Directions and Emerging Challenges in the Study of 2,3 Dimethyl 2h Indazole 4 Carbonitrile

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of polysubstituted indazoles often involves multi-step procedures with the use of hazardous reagents and solvents. A primary future research direction is the development of greener and more efficient synthetic methodologies for 2,3-Dimethyl-2H-indazole-4-carbonitrile.

Current sustainable approaches for the broader class of 2H-indazoles that could be adapted include:

One-Pot, Multi-Component Reactions (MCRs): These reactions offer a highly efficient and atom-economical approach by combining three or more reactants in a single step. Research could focus on developing an MCR for this compound, potentially from readily available starting materials.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, improve yields, and often leads to cleaner reactions compared to conventional heating.

Use of Green Solvents and Catalysts: Exploring benign solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG) and employing heterogeneous, recyclable catalysts such as copper oxide nanoparticles can greatly enhance the sustainability of the synthesis. numberanalytics.comresearchgate.net

A comparative analysis of potential green synthesis strategies is presented in Table 1.

Synthesis StrategyAdvantagesPotential Challenges for this compound
One-Pot MCRsHigh atom economy, reduced waste, operational simplicity.Identification of suitable starting materials and reaction conditions to achieve the desired substitution pattern.
Microwave-Assisted SynthesisRapid reaction times, increased yields, enhanced purity.Optimization of microwave parameters to avoid decomposition of the nitrile functionality.
Green Solvents/CatalystsReduced environmental impact, potential for catalyst recycling.Ensuring sufficient solubility of reactants and compatibility of the catalyst with the desired transformations.

Innovative Functionalization Strategies for Expanding Chemical Space

To explore the full potential of this compound, the development of innovative functionalization strategies is crucial. This will enable the generation of a diverse library of derivatives for various applications.

Future research should focus on two main areas:

Direct C-H Functionalization: This powerful technique allows for the direct modification of C-H bonds, avoiding the need for pre-functionalized substrates. thieme-connect.deresearchgate.netbohrium.com Research efforts could be directed towards the selective C-H functionalization of the benzene (B151609) ring of this compound to introduce a variety of substituents.

Transformations of the Nitrile Group: The carbonitrile moiety is a versatile functional group that can be converted into a range of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. libretexts.org Exploring these transformations will significantly expand the chemical space around the core scaffold.

Table 2 outlines potential functionalization pathways.

Functionalization StrategyTarget Position/GroupPotential Reagents and ConditionsExpected Outcome
C-H ArylationBenzene ringPalladium catalysts with aryl halidesIntroduction of aryl substituents
C-H AlkylationBenzene ringRadical initiators with alkyl sourcesIntroduction of alkyl chains
Nitrile Hydrolysis4-carbonitrileAcidic or basic conditionsCarboxylic acid or amide derivatives
Nitrile Reduction4-carbonitrileReducing agents like LiAlH4Aminomethyl derivatives
Cycloaddition4-carbonitrileAzidesTetrazole derivatives

Integration of Advanced Computational and Experimental Methodologies for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is essential for optimizing existing synthetic routes and designing new ones. The integration of computational and experimental techniques will be pivotal in elucidating the intricacies of reactions involving this compound.

Density Functional Theory (DFT) Calculations: DFT studies can provide valuable insights into reaction pathways, transition state energies, and the origins of regioselectivity. beilstein-journals.org This can help in predicting the most favorable reaction conditions and in understanding unexpected outcomes.

In-situ Spectroscopic Monitoring: Techniques such as NMR and IR spectroscopy can be used to monitor reaction progress in real-time, allowing for the identification of transient intermediates and byproducts.

Combining these approaches will facilitate a deeper understanding of the factors governing the synthesis and reactivity of this molecule.

Exploration of Novel Academic Applications Beyond Current Research Areas

While indazole derivatives are well-known for their pharmacological activities, there is a vast, underexplored potential for this compound in other academic disciplines.

Potential novel applications include:

Materials Science: The rigid, planar structure of the indazole core, combined with the potential for functionalization, makes it an interesting candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The nitrile group can also influence the electronic properties of the molecule.

Chemical Biology: The indazole scaffold can serve as a template for the design of chemical probes to study biological processes. The nitrile group can be used as a handle for the attachment of fluorescent tags or other reporter groups.

Coordination Chemistry: The nitrogen atoms of the indazole ring and the nitrile group can act as ligands for metal ions, leading to the formation of novel coordination complexes with interesting catalytic or magnetic properties.

Addressing Challenges in Regioselective Synthesis and Isomer Control for Complex Indazole Architectures

A significant challenge in indazole chemistry is the control of regioselectivity during synthesis and functionalization. For instance, the alkylation of an indazole can occur at either the N1 or N2 position, leading to a mixture of isomers. beilstein-journals.org While the target molecule is a specific 2H-indazole, the synthesis of more complex derivatives will require precise control over the position of incoming substituents.

Future research should address:

Development of Regioselective Synthetic Methods: This could involve the use of directing groups or specific catalysts that favor the formation of one regioisomer over another. rsc.orgacs.org

Efficient Isomer Separation Techniques: In cases where regioselectivity cannot be fully controlled, the development of efficient methods for the separation of isomers, such as chromatography or crystallization, will be crucial.

Understanding the Factors Governing Regioselectivity: A combination of experimental and computational studies can help to elucidate the steric and electronic factors that influence the regiochemical outcome of reactions, providing a rational basis for the design of more selective transformations.

Q & A

Q. What are the optimal synthetic routes for 2,3-Dimethyl-2H-indazole-4-carbonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Multi-component reactions (MCRs) using green solvents like deep eutectic solvents (DES) are effective. For example, K₂CO₃-glycerol DES (1:2 molar ratio) at 50–80°C enables efficient cyclization of aldehyde derivatives with cyanoacetate and hydrazine analogs, achieving yields of 70–85% after recrystallization in methanol . Key parameters include stoichiometric control (1:1:1 molar ratio of reactants) and reaction monitoring via thin-layer chromatography (TLC).

Q. How can spectroscopic techniques (NMR, IR, elemental analysis) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Look for aromatic protons in the indazole ring (δ 7.2–8.1 ppm) and methyl groups (δ 2.1–2.5 ppm for C2/C3 methyl substituents).
  • ¹³C NMR : The carbonitrile group appears at δ 115–120 ppm, while the indazole carbons range from δ 110–150 ppm .
  • IR : Confirm the C≡N stretch at ~2200 cm⁻¹ and aromatic C-H stretches at 3000–3100 cm⁻¹ .
  • Elemental Analysis : Validate molecular formula (C₁₀H₁₀N₄) with ≤0.4% deviation in C, H, N content .

Q. What standardized protocols exist for evaluating the antioxidant activity of this compound?

  • Methodological Answer : Use the DPPH radical scavenging assay:
  • Prepare concentrations (25–100 μg/mL) of the compound in ethanol/water (1:1).
  • Mix 1 mL of sample with 4 mL of 0.004% DPPH solution.
  • Measure absorbance at 517 nm after 30 min in the dark.
  • Calculate % inhibition and IC₅₀ values using linear regression .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound, especially in cases of twinning or disorder?

  • Methodological Answer : Use SHELXL for refinement:
  • Apply TwinRotMat and BASF parameters to model twinning.
  • For disordered methyl groups, use PART and SUMP instructions to refine occupancy ratios.
  • Validate with R₁ < 5% and wR₂ < 12% for high-resolution data (d ≤ 0.8 Å) .

Q. What experimental strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :
  • Substitution Analysis : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the indazole C4 position to modulate electron density and bioactivity.
  • Biological Assays : Compare MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains using CLSI guidelines .
  • Computational Modeling : Perform DFT calculations to correlate substituent effects with antioxidant IC₅₀ values .

Q. How do solvent polarity and reaction time influence the regioselectivity of indazole ring formation during synthesis?

  • Methodological Answer :
  • Polar Solvents (e.g., DMF) : Favor N2-methylation due to stabilized transition states.
  • Non-Polar Solvents (e.g., Toluene) : Promote C3-methylation via steric control.
  • Kinetic Studies : Monitor reaction progress with HPLC; optimize time to 4–6 hours to avoid byproduct formation (e.g., dimerization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.